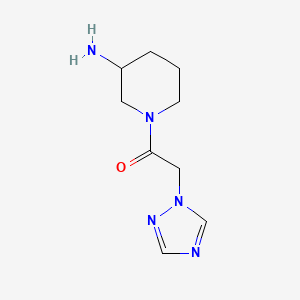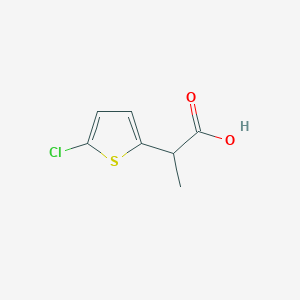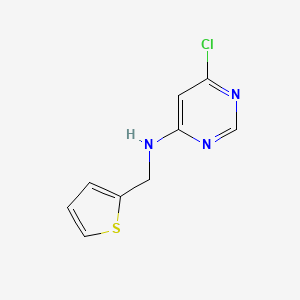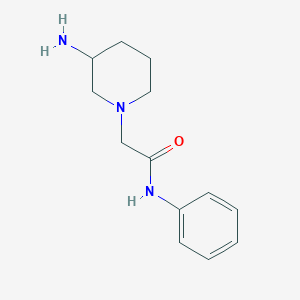![molecular formula C12H13Cl2NO2 B1465804 1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1273711-23-1](/img/structure/B1465804.png)
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring attached to a 3,4-dichlorophenyl group via a methylene bridge . The molecular weight is approximately 216.107 Da .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions to form diversely substituted pyrrolidines .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.287 g/cm³ and a boiling point of 319.1ºC at 760 mmHg . It also has a flash point of 146.8ºC . The compound is characterized by sp³ hybridization, which allows efficient exploration of the pharmacophore space .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Designing Selective Receptor Ligands
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be used to design selective ligands for various receptors, potentially leading to the development of new therapeutic agents.
Agriculture: Development of Pesticides
In agriculture, derivatives of pyrrolidine have shown promise in the development of pesticides. The structural features of this compound can be optimized to enhance the activity against specific agricultural pests, contributing to more effective pest management strategies .
Material Science: Synthesis of Polymers
The dichlorophenyl group attached to the pyrrolidine ring could be involved in the synthesis of novel polymers with specific properties. These polymers might exhibit enhanced durability or resistance to environmental factors, making them suitable for various industrial applications .
Environmental Science: Bioremediation Agents
Compounds with pyrrolidine structures have been explored for their potential use in bioremediation. They could be designed to target and break down environmental pollutants, aiding in the cleanup of contaminated sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme-substrate interactions. By modifying the pyrrolidine ring or the dichlorophenyl group, researchers can investigate the impact of structural changes on enzyme inhibition, which is crucial for understanding metabolic pathways .
Pharmacology: Drug Development
The pyrrolidine scaffold is significant in pharmacology for drug development. Its versatility allows for the creation of compounds with varied biological activities. This particular compound could be investigated for its pharmacological properties, such as its efficacy, potency, and safety profile in drug candidates .
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin or eye contact, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation or ingestion, it is advised to move to fresh air and seek medical attention .
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that “1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” and its derivatives have potential for further exploration in drug discovery.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(5-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNBFZQQXZHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)




![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)


![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)